
ドキソルビシンオール
概要
説明
Doxorubicinol, also known as 14-hydroxydaunorubicin, is an active metabolite of the widely used antineoplastic antibiotic Adriamycin (doxorubicin). Doxorubicinol is formed through the reduction of the carbonyl group at the C-13 position of Adriamycin. It retains significant antitumor activity and is known for its role in cancer treatment protocols .
科学的研究の応用
Introduction to Doxorubicinol
Doxorubicinol is a significant metabolite of the anthracycline antibiotic doxorubicin, widely used in cancer chemotherapy. While doxorubicin is primarily known for its efficacy in treating various cancers, doxorubicinol has garnered attention for its own therapeutic applications and implications in drug metabolism, efficacy, and toxicity. This article explores the diverse applications of doxorubicinol, focusing on its role in cancer treatment, cardiotoxicity management, and pharmacokinetics.
Cancer Treatment
Doxorubicinol has been studied for its potential role as an active metabolite in the therapeutic efficacy of doxorubicin. Research indicates that doxorubicinol retains some cytotoxic properties similar to doxorubicin, contributing to the overall antitumor activity observed in patients undergoing chemotherapy.
Cardiotoxicity Management
One of the notable side effects of doxorubicin therapy is cardiotoxicity. Doxorubicinol has been implicated in this adverse effect due to its ability to induce oxidative stress and apoptosis in cardiac cells.
Clinical Insights
- A study highlighted that the accumulation of doxorubicinol in heart tissue correlates with increased cardiotoxicity .
- Strategies such as co-administration of cardioprotective agents (e.g., dexrazoxane) aim to mitigate this effect by reducing the levels of both doxorubicin and its metabolite in cardiac tissues .
Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics of doxorubicinol is crucial for optimizing chemotherapy regimens. Studies have shown that factors such as diet and co-administered drugs can significantly influence the pharmacokinetics of both doxorubicin and doxorubicinol.
Key Findings
- Research indicates that food restriction can alter the accumulation of doxorubicin and its metabolites, including doxorubicinol, in cardiac tissues .
- Case studies have documented variations in drug metabolism when doxorubicin is administered alongside other medications like atazanavir, necessitating dose adjustments to avoid toxicity .
Case Study 1: Doxorubicin-induced Cardiotoxicity
A 68-year-old female patient treated with doxorubicin for pleural angiosarcoma experienced significant left ventricular ejection fraction (LVEF) deterioration. Post-treatment monitoring revealed elevated biomarkers indicative of cardiac stress. The introduction of sacubitril/valsartan improved her cardiac function, demonstrating the importance of managing cardiotoxicity associated with doxorubicin and its metabolites .
Case Study 2: Pharmacokinetic Variability
In a reported case, a patient receiving antiretroviral therapy experienced elevated bilirubin levels that necessitated a reduction in the planned dose of doxorubicin due to altered pharmacokinetics influenced by atazanavir. This case underscores the need for careful monitoring and adjustment based on individual patient profiles .
Data Summary
The following table summarizes key findings related to the applications and effects of doxorubicinol:
作用機序
Target of Action
Doxorubicinol, also known as Adriamycinol, primarily targets DNA-associated enzymes and DNA base pairs . It binds to these targets and produces a range of cytotoxic effects . It also influences the Bcl-2/Bax apoptosis pathway by activating various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) .
Mode of Action
Doxorubicinol exerts its effect through DNA intercalation , which eventually leads to DNA damage and the generation of reactive oxygen species . It inhibits DNA and RNA synthesis by intercalation between DNA base pairs and by inhibition of topoisomerase II . It also interacts with its targets to form DNA-adducted configurations that induce apoptosis .
Biochemical Pathways
Doxorubicinol affects multiple biochemical pathways. It causes the activation of various molecular signals from AMPK to influence the Bcl-2/Bax apoptosis pathway . It also induces DNA intercalation and adduct formation, topoisomerase II poisoning, the generation of free radicals and oxidative stress, and membrane damage through altered sphingolipid metabolism . Inflammatory cytokines, oxidative stress pathways, mitochondrial damage, intracellular Ca2+ overload, iron-free radical production, DNA, and myocyte membrane injuries have critical roles in the pathophysiology of doxorubicin-induced cardiotoxicity .
Pharmacokinetics
The two-electron reduction is the major metabolic pathway of doxorubicin. In this pathway, doxorubicin is reduced to doxorubicinol, a secondary alcohol, by various enzymes, including Alcohol dehydrogenase [NADP(+)], Carbonyl reductase NADPH 1, Carbonyl reductase NADPH 3, and Aldo-keto reductase family 1 member C3 .
Result of Action
Doxorubicinol induces cell death via multiple intracellular interactions, generating reactive oxygen species and DNA-adducted configurations that induce apoptosis, topoisomerase II inhibition, and histone eviction . It also induces apoptosis and necrosis in healthy tissue causing toxicity in the brain, liver, kidney, and heart .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Doxorubicinol. Accumulation of oxidative stress is a common factor in cardiotoxicity mechanisms, highlighting the importance of novel delivery systems and antioxidant therapies . The drug’s effectiveness often comes with significant side effects, and current trials aim to improve doxorubicin therapy by adjusting doses, using different administration methods, and combining it with targeted treatments or immunotherapy .
生化学分析
Biochemical Properties
Doxorubicinol interacts with various enzymes, proteins, and other biomolecules. It is produced through the reduction of doxorubicin by enzymes including Alcohol dehydrogenase [NADP(+)], Carbonyl reductase NADPH 1, Carbonyl reductase NADPH 3, and Aldo-keto reductase family 1 member C3 . These interactions play a crucial role in the biochemical reactions involving doxorubicinol.
Cellular Effects
Doxorubicinol has significant effects on various types of cells and cellular processes. It is known to cause a range of cytotoxic effects, including the activation of various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway . This influence on cell function can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of doxorubicinol involves its interaction with DNA-associated enzymes, intercalation with DNA base pairs, and targeting multiple molecular targets . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of doxorubicinol change over time in laboratory settings. It has been found that doxorubicinol exhibits dramatically reduced drug toxicity, reduced drug DNA-binding activity, and altered drug subcellular localization to lysosomes . These changes can impact the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of doxorubicinol vary with different dosages. For instance, in short-term rat models, animals receive a single dose of doxorubicin (10–30 mg/kg) intravenously . The effects observed in these studies can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Doxorubicinol is involved in various metabolic pathways. The primary metabolic pathway of doxorubicin involves its reduction to doxorubicinol, a secondary alcohol, by various enzymes . This process can affect metabolic flux or metabolite levels.
Transport and Distribution
Doxorubicinol is transported and distributed within cells and tissues. Doxorubicin and its major metabolite doxorubicinol bind to plasma proteins . Like most drugs, doxorubicin enters the cell via passive diffusion, generally accumulating to intracellular concentrations that exceed the extracellular compartments by 10- to 500-fold .
Subcellular Localization
The subcellular localization of doxorubicinol and its effects on activity or function are significant. Doxorubicinol exhibits strong localization to extra nuclear lysosomes . Pharmacologic inhibition of aldo-keto reductases in doxorubicin-resistant cells restored drug cytotoxicity, and drug localization to the nucleus .
準備方法
Synthetic Routes and Reaction Conditions
Doxorubicinol is synthesized from Adriamycin through a two-electron reduction of the side chain C-13 carbonyl moiety. This reduction is typically catalyzed by NADPH-dependent cytoplasmic aldo/keto reductase or carbonyl reductase . The reaction conditions involve the use of these enzymes in a suitable buffer system, often at physiological pH and temperature.
Industrial Production Methods
Industrial production of Doxorubicinol involves the biotransformation of Adriamycin using microbial or enzymatic systems. The process is optimized for high yield and purity, often involving fermentation techniques followed by extraction and purification steps. High-performance liquid chromatography (HPLC) is commonly used to monitor and ensure the quality of the final product .
化学反応の分析
Types of Reactions
Doxorubicinol undergoes several types of chemical reactions, including:
Oxidation: Doxorubicinol can be oxidized back to Adriamycin under certain conditions.
Reduction: Further reduction of Doxorubicinol can lead to the formation of other metabolites.
Substitution: Doxorubicinol can participate in substitution reactions, particularly at the amino sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or enzymatic systems can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include Adriamycin (from oxidation), various reduced metabolites (from reduction), and substituted derivatives of Doxorubicinol (from substitution reactions) .
類似化合物との比較
Doxorubicinol is compared with other anthracyclines such as:
Daunorubicin: Similar in structure but lacks the hydroxyl group at the C-14 position.
Epirubicin: An epimer of Adriamycin with a different configuration at the C-4’ position.
Pirarubicin: A derivative with a tetrahydropyranyl group at the C-4’ position.
Uniqueness
Doxorubicinol is unique due to its specific reduction product of Adriamycin, retaining significant antitumor activity while having different pharmacokinetic properties. This makes it a valuable compound for studying the metabolism and action of anthracyclines .
生物活性
Doxorubicinol, a metabolite of the anthracycline antibiotic doxorubicin, has garnered attention due to its biological activity and implications in cancer therapy. This article explores the biological mechanisms, therapeutic effects, and potential toxicities associated with doxorubicinol, supported by research findings and case studies.
Doxorubicinol exhibits several mechanisms that contribute to its biological activity:
- DNA Intercalation : Similar to doxorubicin, doxorubicinol intercalates into DNA, disrupting the double helix structure. This leads to inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair .
- Reactive Oxygen Species (ROS) Generation : Doxorubicinol can induce oxidative stress by generating ROS, which further damages cellular components, including lipids, proteins, and nucleic acids. This oxidative damage is a significant factor in the cytotoxic effects observed in cancer cells .
- Cell Cycle Arrest : Research indicates that doxorubicinol can induce cell cycle arrest in various cancer cell lines, particularly at the G2/M checkpoint. This mechanism is vital for its effectiveness as a chemotherapeutic agent .
In Vitro Studies
In vitro studies have demonstrated that doxorubicinol retains significant antitumor activity compared to its parent compound. For instance:
- Cancer Cell Lines : Doxorubicinol has shown efficacy against multiple cancer types, including breast cancer and leukemia. It induces apoptosis in cancer cells through both intrinsic and extrinsic pathways .
- Gene Expression Modulation : A study utilizing Saccharomyces cerevisiae revealed that exposure to doxorubicinol resulted in the upregulation of genes associated with oxidative stress response and DNA repair mechanisms. This suggests a complex interaction between doxorubicinol and cellular defense pathways .
Clinical Insights
Clinical studies have provided insights into the effectiveness of doxorubicinol in combination therapies:
- Combination with Paclitaxel : A phase II trial evaluated the combination of doxorubicin (and its metabolite doxorubicinol) with paclitaxel in metastatic breast cancer patients. The study reported an overall response rate of 80%, highlighting the potential for enhanced efficacy when used alongside other agents .
- Case Reports : There are documented cases where patients exhibited significant tumor reduction when treated with regimens including doxorubicinol. For example, a patient with advanced hepatocellular carcinoma showed a favorable response to pegylated liposomal formulations containing doxorubicin and its metabolites .
Toxicity Profile
While doxorubicinol is effective, it is also associated with notable toxicities:
- Cardiotoxicity : One of the most serious side effects linked to doxorubicin and its metabolites is cardiotoxicity. Late-onset cardiomyopathy has been reported in patients receiving cumulative doses of doxorubicin, leading to heart failure . Monitoring cardiac function is crucial for patients undergoing treatment.
- Hematological Toxicities : Common adverse effects include leukopenia and thrombocytopenia, which are often dose-dependent. These toxicities necessitate careful management during chemotherapy regimens involving doxorubicinol .
Data Summary
The following table summarizes key findings related to the biological activity of doxorubicinol:
特性
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZRZOVSJNSBFR-FEMMEMONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920620 | |
Record name | Doxorubicinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54193-28-1 | |
Record name | Doxorubicinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54193-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doxorubicinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxorubicinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOXORUBICINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUH05KI4CF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Doxorubicinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041884 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。